molecular formula C10H12N5O7P B7946674 CID 24316

CID 24316

Cat. No. B7946674
M. Wt: 345.21 g/mol
InChI Key: ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 24316 is a useful research compound. Its molecular formula is C10H12N5O7P and its molecular weight is 345.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 24316 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 24316 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible Control of Protein Function in Cells : CID is a valuable tool for studying various biological processes, allowing for control over protein function with precision and spatiotemporal resolution. Its primary application has been in dissecting signal transductions, but recent approaches have extended its scope to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : The development of proteolysis-targeting chimera-based scalable CID platforms (PROTAC-CID) has enabled inducible gene regulation and editing in mammalian cells. These platforms offer fine-tuning of gene expression and are useful in biomedical research (Ma et al., 2023).

  • Application in Agriculture : CID, in the form of carbon isotope discrimination, has potential applications in improving water use efficiency (WUE) and productivity in barley breeding programs. This method shows promise for selection in agriculture under varying environmental conditions (Anyia et al., 2007).

  • Studying Cell Signaling Networks : CID has been instrumental in studying cellular events, especially cell signaling networks. Technical advances in CID have improved specificity and enabled simultaneous manipulation of multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Mixture Analysis and Structure Elucidation : CID is used in mass spectrometry for mixture analysis and structure elucidation, demonstrating its practicality in these fields (Yost & Enke, 1978).

  • Protein Localization in Living Cells : A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light, enhancing the spatiotemporal control offered by CID. This tool is useful in addressing biological questions at the subcellular level (Aonbangkhen et al., 2018).

properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24316

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.